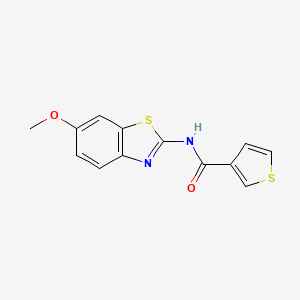
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzothiazole-thiophene intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the nitrogen-sulfur bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfur and nitrogen heterocycles.
Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
- The presence of both benzothiazole and thiophene rings in N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide provides a unique combination of electronic and steric properties, which can enhance its interaction with biological targets.
- The methoxy group on the benzothiazole ring can influence the compound’s solubility and reactivity, differentiating it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique features
特性
分子式 |
C13H10N2O2S2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-9-2-3-10-11(6-9)19-13(14-10)15-12(16)8-4-5-18-7-8/h2-7H,1H3,(H,14,15,16) |
InChIキー |
COGFKMVLWOTXFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12172894.png)
![4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine](/img/structure/B12172907.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B12172920.png)



![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12172941.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12172944.png)
![2-(3-chlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12172948.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12172968.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)
![N'-[(1E)-(4-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12172985.png)
